molecular formula C16H15ClN2O2S B2369694 4-chloro-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide CAS No. 50626-41-0

4-chloro-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide

Cat. No.: B2369694
CAS No.: 50626-41-0
M. Wt: 334.82
InChI Key: MXLWJXWWOGQXEX-UHFFFAOYSA-N
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Description

4-chloro-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide is a compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Future Directions

Future research could focus on further exploring the biological activities of “4-chloro-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide” and its derivatives, given their potential as biologically active compounds. It would also be interesting to investigate the synthesis of new derivatives and their potential applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-(1H-indol-3-yl)ethylamine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent, such as dichloromethane, at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing appropriate purification techniques, such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The indole moiety can undergo oxidation and reduction reactions, leading to the formation of various derivatives.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while oxidation and reduction reactions can lead to different indole derivatives.

Scientific Research Applications

4-chloro-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole structure.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

    4-chloro-N-(2-methyl-1H-indol-1-yl)-3-sulphamoylbenzamide: A related compound with similar structural features.

Uniqueness

4-chloro-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide is unique due to the presence of both the indole and benzenesulfonamide moieties, which confer distinct chemical and biological properties. Its specific substitution pattern and potential for diverse chemical reactions make it a valuable compound for scientific research.

Properties

IUPAC Name

4-chloro-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O2S/c17-13-5-7-14(8-6-13)22(20,21)19-10-9-12-11-18-16-4-2-1-3-15(12)16/h1-8,11,18-19H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXLWJXWWOGQXEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNS(=O)(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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